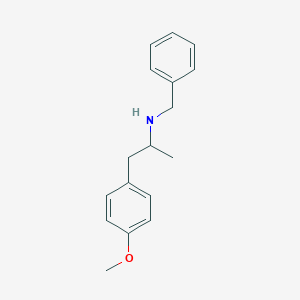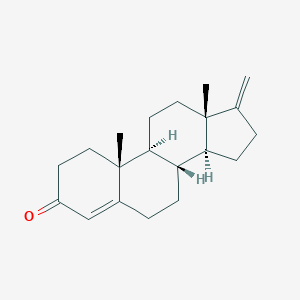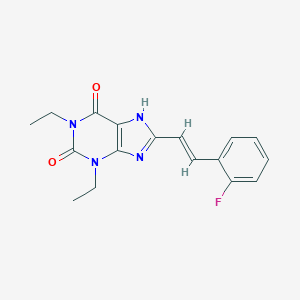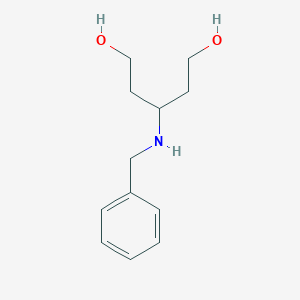
3-(Benzylamino)pentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)pentane-1,5-diol is a chemical compound with the molecular formula C12H19NO21. It is also known by its CAS number 1034082-96-61. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of 3-(Benzylamino)pentane-1,5-diol is not explicitly mentioned in the search results. However, it’s worth noting that 1,5-Pentanediol, a related compound, can be produced from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes2.Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)pentane-1,5-diol is not directly provided in the search results. However, the related compound 1,5-Pentanediol has the molecular formula C5H12O23.Chemical Reactions Analysis
Specific chemical reactions involving 3-(Benzylamino)pentane-1,5-diol are not detailed in the search results. However, a study on the one-pot production of 1,5-Pentanediol from furfural through tailored hydrotalcite-based catalysts provides insights into potential reaction pathways4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzylamino)pentane-1,5-diol are not directly provided in the search results. However, the related compound 1,5-Pentanediol has a molecular weight of 104.14767.Safety And Hazards
The safety data sheet for 1,5-Pentanediol indicates that it has low oral toxicity and is essentially non-irritating to the skin8. However, specific safety and hazard information for 3-(Benzylamino)pentane-1,5-diol is not provided in the search results.
Direcciones Futuras
The future directions for 3-(Benzylamino)pentane-1,5-diol are not explicitly mentioned in the search results. However, the high antimicrobial activity of Pentane-1,5-diol against multi-resistant bacteria makes it an interesting compound for potential topical antimicrobial therapy in humans5. Additionally, the potential for bio-based production of 1,5-Pentanediol presents opportunities for significant cost savings and improved sustainability2.
Propiedades
IUPAC Name |
3-(benzylamino)pentane-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-8-6-12(7-9-15)13-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDIHOPFSAGTLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)pentane-1,5-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

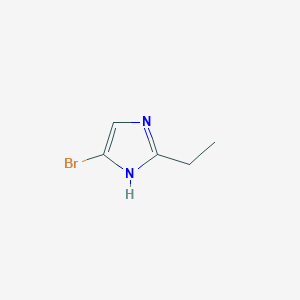


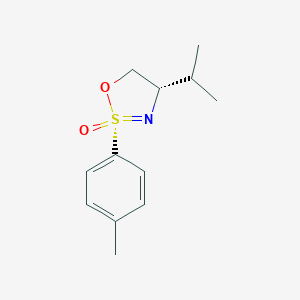

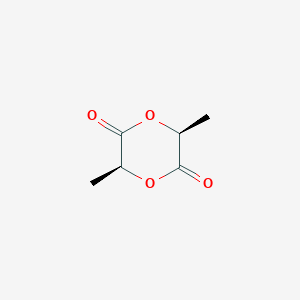
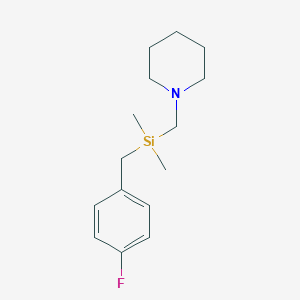

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

